BenchChemオンラインストアへようこそ!

Posaconazole

invasive aspergillosis phase III clinical trial treatment-related adverse events

Posaconazole, a second-generation triazole with broad-spectrum antifungal activity, uniquely targets Mucorales spp. (MIC90 4-16x lower than other triazoles) and acts as a selective CYP3A4 inhibitor. For B2B procurement in antifungal prophylaxis research and DDI studies. Ensure quality with high-purity (≥98%) analytical standard. Avoid generic substitution due to critical spectrum and PK differences.

Molecular Formula C37H42F2N8O4
Molecular Weight 700.8 g/mol
CAS No. 177571-33-4
Cat. No. B062084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePosaconazole
CAS177571-33-4
SynonymsNoxafil
posaconazole
SCH 56592
SCH-56592
Molecular FormulaC37H42F2N8O4
Molecular Weight700.8 g/mol
Structural Identifiers
SMILESCCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
InChIInChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1
InChIKeyRAGOYPUPXAKGKH-XAKZXMRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble
In water, 0.027 mg/L at 25 °C (est)

Posaconazole CAS 177571-33-4: Technical Baseline and Procurement-Relevant Specifications


Posaconazole (CAS 177571-33-4), also designated SCH 56592, is a second-generation triazole antifungal agent with the molecular formula C37H42F2N8O4 and a molecular weight of 700.78 g/mol . The compound functions through potent inhibition of fungal lanosterol 14α-demethylase (CYP51), blocking ergosterol biosynthesis and disrupting fungal cell membrane integrity, with an in vitro IC50 of 0.25 μM against the target enzyme [1]. Posaconazole is commercially available in three distinct formulations with divergent bioavailability profiles: oral suspension, delayed-release (DR) tablet, and intravenous infusion [2]. For procurement and scientific selection, the CAS registry number 177571-33-4 refers specifically to the free base form of the molecule, whereas the CAS 171228-49-2 corresponds to posaconazole formulated in DMSO or other solvents—this distinction is critical when sourcing reference standards or pharmaceutical-grade material .

Posaconazole CAS 177571-33-4: Why Interchangeability with Other Triazoles Is Not Supported by Evidence


Procurement decisions that treat all extended-spectrum triazoles as functionally interchangeable—substituting voriconazole, isavuconazole, or fluconazole for posaconazole—fail to account for quantifiable, clinically meaningful differences across multiple critical dimensions. Posaconazole demonstrates a uniquely broad antifungal spectrum among the triazole class, being the only triazole with clinically relevant activity against Mucorales (zygomycetes), where voriconazole shows no meaningful activity (MIC90 of 128 μg/mL for voriconazole vs. 8–16 μg/mL for posaconazole against Rhizopus and Mucor spp.) [1]. Furthermore, the CYP inhibition profile of posaconazole is restricted predominantly to CYP3A4, in contrast to voriconazole which additionally inhibits CYP2C19 and CYP2C9, creating a measurably narrower drug-drug interaction burden [2]. Perhaps most critically for formulation selection, the bioavailability of the original oral suspension demonstrates dose-dependent, non-linear absorption that drops from 38.2% to 24.6% when the dose increases from 100 mg to 600 mg—a limitation that the delayed-release tablet overcomes with a dose-independent bioavailability of 59% [3]. These differences are not marginal; they directly affect therapeutic target attainment rates and clinical outcomes.

Posaconazole CAS 177571-33-4: Quantitative Differentiation Evidence Versus Comparators


Head-to-Head Phase III Clinical Efficacy: Posaconazole Demonstrates Comparable Efficacy with Lower Treatment-Related Adverse Events Versus Voriconazole in Invasive Aspergillosis

In a double-blind, randomized, phase III non-inferiority study (NCT01782131) comparing posaconazole (300 mg IV/300 mg oral once daily) with voriconazole (4 mg/kg IV twice daily/200 mg oral twice daily) for the treatment of invasive aspergillosis, the two agents demonstrated comparable efficacy outcomes. However, posaconazole showed a clinically meaningful difference in tolerability, with treatment-related adverse events occurring in 29.9% of posaconazole-treated subjects compared with 40.1% of voriconazole-treated subjects [1]. Additionally, exposure-response analysis revealed that participants in the highest quartile of voriconazole trough concentrations experienced higher all-cause mortality through day 42 compared to participants in the lower three quartiles of voriconazole trough concentrations—an exposure-safety liability not observed with posaconazole [2]. Median duration of study treatment was comparable between groups (67 days for posaconazole, 64 days for voriconazole) [1].

invasive aspergillosis phase III clinical trial treatment-related adverse events pharmacokinetic exposure-response

Superior Activity of Posaconazole Against Mucorales (Zygomycetes): Quantitative MIC90 Comparison with Voriconazole and Itraconazole

Posaconazole is the only triazole antifungal agent with clinically relevant in vitro activity against Mucorales (zygomycetes), a key differentiator from all other triazoles. In a comprehensive susceptibility analysis, the MIC90 of posaconazole against Rhizopus spp. was 8.0 μg/mL, compared with 32.0 μg/mL for itraconazole and 128.0 μg/mL for voriconazole [1]. Against Mucor spp., posaconazole exhibited an MIC90 of 16.0 μg/mL, versus 32.0 μg/mL for itraconazole and 128.0 μg/mL for voriconazole [1]. In a 2025 study of pulmonary mucormycosis isolates, posaconazole was identified as the most potent azole with MIC50/MIC90 values of 0.25/1 μg/mL, though activity varied by genus [2]. A global surveillance study further confirmed that posaconazole displayed potency greater than or equal to the other mould-active azoles against the Mucorales group [3].

Mucorales zygomycetes MIC90 antifungal susceptibility mucormycosis

Comparative In Vitro Activity of Posaconazole vs. Isavuconazole and Voriconazole Against Aspergillus fumigatus: Global Surveillance Data

Against Aspergillus fumigatus—the most common cause of invasive mould infections worldwide—posaconazole demonstrates similar or numerically superior in vitro activity compared to both voriconazole and isavuconazole. In a global surveillance study of 397 filamentous fungi causing invasive mould infections, posaconazole showed MIC50/MIC90 values of 0.25/0.5 mg/L against A. fumigatus, compared with voriconazole (0.5/0.5 mg/L) and isavuconazole (0.5/1 mg/L) [1]. The posaconazole MIC50 (0.25 mg/L) was one dilution lower than both comparators. More than 90% of A. fumigatus isolates were wild-type to all mould-active azoles; however, the voriconazole non-susceptible rate was 7.7% overall and reached 12.9% in Europe, suggesting potential cross-resistance considerations that may favor posaconazole selection in regions with higher azole resistance prevalence [1]. Against non-fumigatus Aspergillus species, posaconazole inhibited 100% of A. section Nigri isolates at its epidemiological cut-off value [1].

Aspergillus fumigatus MIC50/MIC90 azole resistance surveillance antifungal susceptibility

Delayed-Release Tablet Formulation: Quantified Bioavailability and Therapeutic Target Attainment Advantage Over Oral Suspension

The delayed-release (DR) tablet formulation of posaconazole offers a quantifiable pharmacokinetic advantage over the original oral suspension. In a retrospective cohort study of 93 patients, an initial therapeutic posaconazole level (>700 ng/mL) was achieved in 91% (29/32) of patients receiving DR tablets compared with only 61% (37/61) of patients receiving suspension (P = 0.003) [1]. At steady-state (days 5–14), 90% (18/20) of tablet recipients versus 58% (25/43) of suspension recipients achieved therapeutic levels (P = 0.01), with median serum concentrations of 1655 ng/mL in the tablet cohort—more than double the 798 ng/mL observed in the suspension cohort (P = 0.004) [1]. A 2026 study of enteral tube administration demonstrated that crushed DR tablets required significantly lower total daily doses to achieve therapeutic concentrations (400 mg/day vs. 600 mg/day for suspension, P = 0.003) [2]. Population pharmacokinetic modeling confirmed that the absolute bioavailability of the DR tablet is 58.8% (95% CI: 33.2–80.4) under fasted conditions and approaches complete absorption under fed conditions, while the oral suspension exhibits dose-dependent nonlinear bioavailability that declines from 38.2% to 24.6% as the dose increases from 100 mg to 600 mg [3].

delayed-release tablet bioavailability therapeutic drug monitoring pharmacokinetics formulation comparison

Narrower Cytochrome P450 Inhibition Profile: Posaconazole Inhibits CYP3A4 Exclusively, Minimizing Drug-Drug Interaction Burden Relative to Voriconazole

Posaconazole exhibits a more restricted cytochrome P450 inhibition profile compared to other triazole antifungals, particularly voriconazole. Posaconazole is a potent inhibitor of CYP3A4 but does not inhibit the activity of other CYP enzymes including CYP1A2, CYP2C8, CYP2C9, CYP2D6, and CYP2E1 [1][2]. In contrast, voriconazole inhibits CYP2C19 and CYP2C9 in addition to CYP3A4, creating a broader drug-drug interaction liability profile [3]. The clinical significance of this difference is substantial: posaconazole requires dose adjustments primarily for drugs metabolized via CYP3A4 (e.g., vinca alkaloids, certain benzodiazepines, rifabutin, phenytoin), whereas voriconazole introduces additional interaction potential with CYP2C19 substrates such as proton pump inhibitors and CYP2C9 substrates including warfarin and certain NSAIDs [1].

CYP3A4 inhibition drug-drug interactions cytochrome P450 pharmacology azole safety

Posaconazole CAS 177571-33-4: Evidence-Based Procurement and Application Scenarios


Prophylaxis and Treatment in High-Risk Hematology-Oncology and Stem Cell Transplant Populations

Posaconazole is indicated for antifungal prophylaxis in neutropenic patients with acute myelogenous leukemia (AML) or myelodysplastic syndrome (MDS) receiving cytotoxic chemotherapy, as well as in immunosuppressed patients with graft-versus-host disease (GVHD) following hematopoietic stem cell transplantation . The DR tablet formulation, with its 59% dose-independent bioavailability and 91% therapeutic target attainment rate, is the preferred oral formulation in this setting [1]. The narrower CYP3A4-exclusive inhibition profile reduces the complexity of managing concomitant immunosuppressive and chemotherapeutic regimens compared to voriconazole, which introduces additional CYP2C19 and CYP2C9 interactions [2].

Salvage Therapy and Coverage for Breakthrough Mucormycosis or Zygomycete Infections

Posaconazole is the only triazole antifungal with clinically meaningful in vitro activity against Mucorales, including Rhizopus spp. (MIC90 = 8.0 μg/mL) and Mucor spp. (MIC90 = 16.0 μg/mL), in stark contrast to voriconazole (MIC90 = 128 μg/mL for both genera) . This unique spectrum supports its use as salvage therapy for zygomycosis and as a prophylactic agent in patients at elevated risk for breakthrough mucormycosis—a consideration particularly relevant in centers where voriconazole prophylaxis is widely employed but leaves patients vulnerable to zygomycete infections.

Reference Standard Sourcing for Analytical Method Development and Quality Control

For analytical laboratories developing HPLC-MS/MS methods for therapeutic drug monitoring, the correct CAS registry number for posaconazole free base is 177571-33-4 (molecular weight 700.78, formula C37H42F2N8O4), whereas CAS 171228-49-2 corresponds to posaconazole formulated in DMSO or other solvents . The validated HPLC-MS/MS methodology used in the phase III clinical trial (NCT01782131) employed plasma trough concentration monitoring without therapeutic drug adjustment, demonstrating that the DR tablet achieves predictable exposure without routine TDM [1]. Method development and validation studies should reference this trial's analytical parameters for consistency with clinical evidence standards.

Formulation Selection for Enteral Feeding Tube Administration in Critically Ill Patients

In patients requiring enteral feeding tube (EFT) administration, crushed posaconazole DR tablets demonstrate superior pharmacokinetic target attainment compared to the immediate-release suspension. A 2026 cohort study demonstrated that crushed DR tablets achieved therapeutic concentrations with significantly lower total daily doses (400 mg/day vs. 600 mg/day for suspension, P = 0.003) and were more likely to attain therapeutic serum concentrations within 30 days of initiation . This evidence supports procurement of DR tablets over oral suspension for hospital formularies serving ICUs and other units with high rates of EFT-dependent administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Posaconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.